5-(Trifluoromethyl)isoxazole
Overview
Description
5-(Trifluoromethyl)isoxazole is a heterocyclic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom, with a trifluoromethyl group attached at the 5-position
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives have been reported to exhibit various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Biochemical Pathways
Isoxazole derivatives have been reported to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Isoxazole derivatives have been reported to cause considerable apoptosis in cancer cells .
Action Environment
The synthesis of isoxazole derivatives has been reported to be influenced by various factors such as the rate of formation of the trifluoromethyl nitrile oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(trifluoromethyl)isoxazole involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine . This reaction allows for the facile synthesis of structurally diverse this compound derivatives.
Another approach involves the cycloaddition reaction of trifluoromethyl nitrile oxide with alkynes . Controlling the rate of formation of the trifluoromethyl nitrile oxide is critical for the preferential formation of the desired isoxazole products.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of specialized equipment and safety protocols is essential due to the reactivity of the fluorine-containing reagents and the need to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl group or other substituents on the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of isoxazole-4,5-diones, while reduction can yield trifluoromethyl-substituted isoxazolines.
Scientific Research Applications
5-(Trifluoromethyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological targets.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound without the trifluoromethyl group.
5-Methylisoxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Phenylisoxazole: Contains a phenyl group at the 5-position.
Uniqueness
5-(Trifluoromethyl)isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and the ability to modulate biological activity more effectively compared to its non-fluorinated analogs .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBQTDHQONBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403564 | |
Record name | 5-(Trifluoromethyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116584-43-1 | |
Record name | 5-(Trifluoromethyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethyl)isoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 5-(Trifluoromethyl)isoxazole derivatives in drug discovery?
A1: this compound derivatives have garnered significant interest in drug discovery, particularly as inhibitors of glycine transporter 1 (GlyT1) [, ]. Iclepertin (BI 425809), a prominent example, showcases this potential.
Q2: How is carbon-14 labeled Iclepertin synthesized, and what is its significance?
A2: Two main synthetic routes have been developed for carbon-14 labeled Iclepertin. One strategy involves using 2-fluorobenzoic acid, carboxyl-14C, as a starting material to synthesize the key intermediate (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid. This intermediate is then coupled with 3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole to produce carbon-14 labeled Iclepertin. The alternative route utilizes carbon-14 labeled 3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole, which is synthesized in six radioactive steps and then coupled to (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid []. Carbon-14 labeled Iclepertin is crucial for absorption, distribution, metabolism, and excretion (ADME) studies and other research necessary for drug development [].
Q3: What are the major metabolites of Iclepertin, and how are they synthesized?
A3: Two key metabolites of Iclepertin are BI 761036 and BI 758790. These metabolites can be synthesized using intermediates obtained during the synthesis of carbon-14 labeled Iclepertin []. BI 761036, formed through cytochrome P450 oxidation and amide hydrolysis of Iclepertin, can be labeled with carbon-13 and nitrogen-15 using two distinct synthetic routes involving either diethyl [13C3]malonate or [13C3]propargyl alcohol as starting materials [].
Q4: What novel synthetic approaches have been developed for 5-(trifluoromethyl)isoxazoles?
A4: Recent research has unveiled a general method for synthesizing 5-(trifluoromethyl)isoxazoles through the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine []. This versatile protocol is also applicable to the synthesis of perfluoroalkylated isoxazoles, broadening the scope of accessible 5-(perfluoroalkyl)isoxazole derivatives [].
Q5: Beyond pharmaceuticals, what other applications utilize this compound derivatives?
A5: The unique properties of this compound derivatives extend their utility beyond pharmaceuticals. They find application in insecticide, miticide, nematicide, molluscicide, disinfectant, and bactericide compositions [, ]. Notably, compounds like 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide and (Z)-4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzoic acid amide have demonstrated efficacy in these areas [, ].
Q6: What are the potential benefits of incorporating stable isotopes like carbon-13 and nitrogen-15 into this compound derivatives?
A6: The incorporation of stable isotopes, like carbon-13 and nitrogen-15, is essential for generating internal standards used in bioanalytical studies []. These labeled compounds allow for accurate quantification of drug and metabolite concentrations in biological samples, contributing to a deeper understanding of their pharmacokinetic profiles.
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